1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine
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Overview
Description
Preparation Methods
The synthesis of 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves several stepsThe reaction typically involves the use of bromination agents and organic base hydrofluoride salts . Industrial production methods often focus on optimizing yield and reducing costs, using scalable processes that can be adapted for large-scale production .
Chemical Reactions Analysis
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Industry: Utilized in the development of new agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may modulate the activity of neurotransmitter receptors or ion channels, such as the CFTR (cystic fibrosis transmembrane conductance regulator) channel . The presence of fluorine atoms enhances its binding affinity and stability, contributing to its pharmacological effects .
Comparison with Similar Compounds
1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)-2,2-dimethylpropan-1-amine can be compared with similar compounds like:
1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)-cyclopropanecarbonitrile: Known for its stability and potential biological activities.
2-(2,2-Difluorobenzo[D][1,3]dioxol-5-yl)acetonitrile: Used in agrochemical research for its enhanced potency and selectivity.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H15F2NO2 |
---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
1-(2,2-difluoro-1,3-benzodioxol-4-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C12H15F2NO2/c1-11(2,3)10(15)7-5-4-6-8-9(7)17-12(13,14)16-8/h4-6,10H,15H2,1-3H3 |
InChI Key |
ULWRJXXBHNYIFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C2C(=CC=C1)OC(O2)(F)F)N |
Origin of Product |
United States |
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